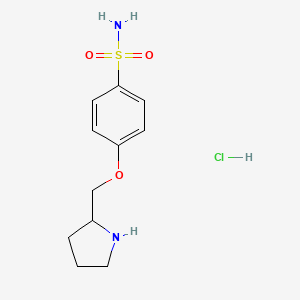

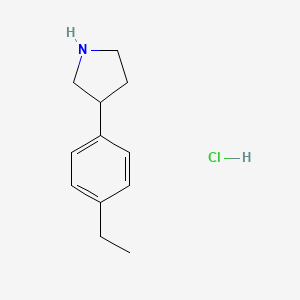

3-(4-Ethylphenyl)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

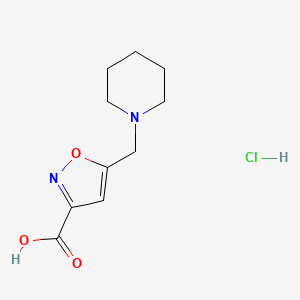

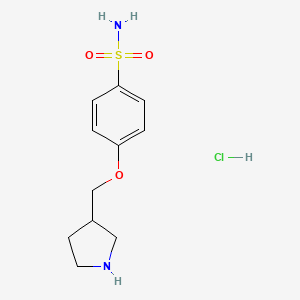

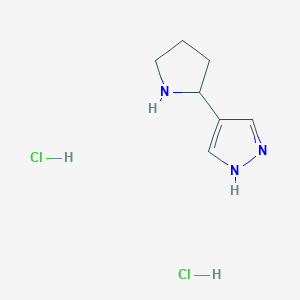

The molecular formula of 3-(4-Ethylphenyl)pyrrolidine is C12H17N . The InChI string is InChI=1S/C12H17N/c1-2-10-3-5-11(6-4-10)12-7-8-13-9-12/h3-6,12-13H,2,7-9H2,1H3 . The Canonical SMILES is CCC1=CC=C(C=C1)C2CCNC2 .Physical And Chemical Properties Analysis

The molecular weight of 3-(4-Ethylphenyl)pyrrolidine is 175.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 175.136099547 g/mol . The Topological Polar Surface Area is 12 Ų . The Heavy Atom Count is 13 .Aplicaciones Científicas De Investigación

Anticancer Agents

Pyrrolidine derivatives have been studied for their potential as anticancer agents. The presence of the pyrrolidine ring can contribute to the stereochemistry of the molecule and enhance its biological activity. The ethylphenyl group in “3-(4-Ethylphenyl)pyrrolidine hydrochloride” may influence its binding affinity to cancer targets, potentially leading to novel anticancer therapies .

Antibacterial Agents

The structural diversity offered by pyrrolidine derivatives makes them promising candidates for antibacterial drugs. The unique configuration of “3-(4-Ethylphenyl)pyrrolidine hydrochloride” could be explored for activity against various bacterial strains, addressing the growing concern of antibiotic resistance .

Central Nervous System Diseases

Pyrrolidine compounds have been investigated for the treatment of central nervous system (CNS) diseases. The modification of the pyrrolidine ring, such as the addition of an ethylphenyl group, can lead to compounds with different biological profiles, which may be beneficial in treating CNS disorders .

Antidiabetics

The pyrrolidine scaffold is also present in molecules that target diabetes. “3-(4-Ethylphenyl)pyrrolidine hydrochloride” could be studied for its potential to interact with enzymes or receptors involved in glucose metabolism, offering a new avenue for antidiabetic drug development .

Anti-inflammatory and Analgesic Agents

Pyrrolidine derivatives can exhibit anti-inflammatory and analgesic properties. The specific structure of “3-(4-Ethylphenyl)pyrrolidine hydrochloride” might be optimized to enhance its efficacy as an anti-inflammatory or analgesic agent, providing relief for various inflammatory conditions .

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring allows for the development of enantioselective synthetic methods. “3-(4-Ethylphenyl)pyrrolidine hydrochloride” could serve as a chiral building block in the synthesis of more complex molecules, which is crucial in pharmaceutical research .

Propiedades

IUPAC Name |

3-(4-ethylphenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-10-3-5-11(6-4-10)12-7-8-13-9-12;/h3-6,12-13H,2,7-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSABSKCBDRSES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CCNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Ethylphenyl)pyrrolidine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1382508.png)

![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)

![2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1382524.png)

![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1382527.png)